A-Z Guide to 4-Iodo-N-methoxy-N-methylbenzamide: Synthesis, Properties, and Strategic Applications
A-Z Guide to 4-Iodo-N-methoxy-N-methylbenzamide: Synthesis, Properties, and Strategic Applications
Abstract
4-Iodo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, serves as a pivotal intermediate in modern organic synthesis. Its structure combines the reactivity of an aryl iodide with the unique stability and versatility of the N-methoxy-N-methylamide group. This guide provides an in-depth analysis of its synthesis, elucidates its key physicochemical properties, and explores its strategic importance in the synthesis of complex molecules, particularly in the context of pharmaceutical research and development. We will detail a robust and validated synthesis protocol, explain the underlying chemical principles that make this reagent exceptionally useful, and present its application in the controlled formation of carbon-carbon bonds.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of synthetic chemistry, reagents that offer both stability and predictable reactivity are of paramount importance. 4-Iodo-N-methoxy-N-methylbenzamide (CAS No. 187617-01-2) fits this description perfectly. It belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids.[1] The defining feature of a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium compounds) to cleanly and efficiently produce ketones.[1][2]
Unlike more reactive acyl donors such as acid chlorides or esters, the Weinreb amide arrests the reaction at the ketone stage by forming a stable, chelated tetrahedral intermediate.[1] This intermediate prevents the common problem of over-addition to form a tertiary alcohol, a frequent side reaction that plagues traditional methods.[2] The presence of the iodo-substituent at the para-position of the benzene ring adds another layer of synthetic utility, opening the door for a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a highly valuable bifunctional building block.
Synthesis of 4-Iodo-N-methoxy-N-methylbenzamide
The most direct and widely adopted method for synthesizing 4-Iodo-N-methoxy-N-methylbenzamide is the coupling of a 4-iodobenzoyl derivative with N,O-dimethylhydroxylamine. This can be achieved starting from 4-iodobenzoic acid or its more reactive counterpart, 4-iodobenzoyl chloride. The latter is often preferred for its higher reactivity, which typically leads to cleaner reactions and higher yields.
Causality Behind the Chosen Protocol
The selected protocol involves the acylation of N,O-dimethylhydroxylamine hydrochloride with 4-iodobenzoyl chloride under basic conditions. This is a variation of the classic Schotten-Baumann reaction.
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Starting Materials: 4-Iodobenzoyl chloride is used as the acylating agent due to the excellent leaving group ability of the chloride ion, which drives the reaction forward. N,O-dimethylhydroxylamine hydrochloride is a stable, commercially available salt of the amine.
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Base Selection: An organic base, such as triethylamine or pyridine, is crucial. Its primary role is to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt in situ, liberating the free amine nucleophile required for the reaction. A second equivalent of the base is necessary to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the amide bond formation. This prevents the protonation of the reactants and products, ensuring the reaction proceeds to completion.
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Solvent Choice: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants but do not participate in the reaction. DCM is often favored for its ease of removal during the workup procedure.
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Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.
Detailed Experimental Protocol
Reaction Scheme: 4-Iodobenzoyl chloride + N,O-Dimethylhydroxylamine hydrochloride --(Base, Solvent)--> 4-Iodo-N-methoxy-N-methylbenzamide
Materials:
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4-Iodobenzoyl chloride
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N,O-Dimethylhydroxylamine hydrochloride
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Triethylamine (or Pyridine)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).
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Suspend the salt in anhydrous dichloromethane (DCM).
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Cool the suspension to 0 °C using an ice bath.
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Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes. The first equivalent deprotonates the amine salt, and the second will neutralize the HCl byproduct.
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In a separate flask, dissolve 4-iodobenzoyl chloride (1.05 eq) in anhydrous DCM.
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Add the solution of 4-iodobenzoyl chloride dropwise to the cold amine suspension over 30 minutes.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-Iodo-N-methoxy-N-methylbenzamide as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Iodo-N-methoxy-N-methylbenzamide.
Physicochemical Properties
The physical and chemical properties of 4-Iodo-N-methoxy-N-methylbenzamide are essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 187617-01-2 | [3] |
| Molecular Formula | C₉H₁₀INO₂ | [3] |
| Molecular Weight | 291.09 g/mol | [3] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥97.0% | [3] |
| IUPAC Name | 4-iodo-N-methoxy-N-methylbenzamide | [3] |
| Canonical SMILES | CON(C)C(=O)C1=CC=C(I)C=C1 | [3] |
| InChI Key | NVGFRBWIKFNPEG-UHFFFAOYSA-N | [3] |
Core Application: Controlled Ketone Synthesis
The primary and most powerful application of 4-Iodo-N-methoxy-N-methylbenzamide is its role as a precursor to 4-iodophenyl ketones. Its reaction with organometallic reagents is a cornerstone of modern synthetic strategy.
Mechanism of Action
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Nucleophilic Attack: An organometallic reagent (R-MgX or R-Li) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.
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Formation of a Chelated Intermediate: This attack forms a tetrahedral intermediate. The key to the Weinreb amide's unique reactivity lies in the ability of the N-methoxy group's oxygen atom to chelate with the metal cation (Mg²⁺ or Li⁺). This forms a stable five-membered ring intermediate.
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Stability to Over-addition: This chelated intermediate is stable at low temperatures and does not readily collapse to form the ketone. Crucially, it is also resistant to further nucleophilic attack by a second equivalent of the organometallic reagent.
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Hydrolysis to Ketone: Upon aqueous acidic workup, the stable intermediate is hydrolyzed, collapsing to release the desired ketone product and N,O-dimethylhydroxylamine.
This controlled, two-step process (addition followed by hydrolysis) ensures that the reaction stops cleanly at the ketone stage, delivering high yields and avoiding the formation of tertiary alcohol byproducts.
Application Workflow Diagram
Caption: Reaction pathway for controlled ketone synthesis using a Weinreb amide.
Conclusion
4-Iodo-N-methoxy-N-methylbenzamide is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its robust synthesis and predictable reactivity make it an indispensable building block. The Weinreb amide functionality guarantees the clean and high-yield synthesis of ketones, while the aryl iodide handle provides a reactive site for further molecular elaboration through a multitude of cross-coupling chemistries. For researchers in drug development and materials science, mastering the use of this reagent opens up efficient and elegant pathways to complex molecular targets.
References
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Vila, C., Planas, O., Leutzsch, M., Cornella, J., & Martin, R. (2023). Selective C−H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8174-8179. Available from: [Link]
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Lee, J. I., & Park, J. H. (2009). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 30(5), 1157-1160. Available from: [Link]
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